molecular formula C11H8FNO2 B2439037 Methyl 6-fluoroisoquinoline-3-carboxylate CAS No. 794515-87-0

Methyl 6-fluoroisoquinoline-3-carboxylate

Cat. No.: B2439037
CAS No.: 794515-87-0
M. Wt: 205.188
InChI Key: XXUMEOYMUHEQKZ-UHFFFAOYSA-N
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Description

Methyl 6-fluoroisoquinoline-3-carboxylate is a fluorinated isoquinoline derivative Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinolines

Properties

IUPAC Name

methyl 6-fluoroisoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c1-15-11(14)10-5-8-4-9(12)3-2-7(8)6-13-10/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUMEOYMUHEQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2C=CC(=CC2=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-fluoroisoquinoline-3-carboxylate typically involves the introduction of a fluorine atom into the isoquinoline ring system. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group, such as a halide, on the aromatic ring. This reaction can be facilitated by using a strong base, such as potassium carbonate, in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Another method involves the direct fluorination of isoquinoline derivatives using electrophilic fluorinating agents, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). These reactions are typically carried out under mild conditions and can provide high yields of the desired fluorinated product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of fluorinating agent, solvent, and reaction temperature are critical factors in the industrial process. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoroisoquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or an aldehyde.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Amino or thio-substituted isoquinoline derivatives.

Scientific Research Applications

Methyl 6-fluoroisoquinoline-3-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 6-fluoroisoquinoline-3-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to improved biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-chloroisoquinoline-3-carboxylate
  • Methyl 6-bromoisoquinoline-3-carboxylate
  • Methyl 6-iodoisoquinoline-3-carboxylate

Uniqueness

Methyl 6-fluoroisoquinoline-3-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability, lipophilicity, and bioavailability of organic compounds, making fluorinated derivatives valuable in drug discovery and development.

Biological Activity

Methyl 6-fluoroisoquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C_11H_8FNO_2
  • Molecular Weight : Approximately 181.17 g/mol
  • Structure : The compound features a fluorine atom at the 6th position of the isoquinoline ring and a carboxylate group at the 3rd position, which influences its reactivity and biological properties.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances binding affinity and selectivity, leading to improved pharmacological effects. Notably, this compound has shown potential in:

  • Inhibition of Enzyme Activity : By modulating enzyme functions crucial for cellular processes.
  • Alteration of Cellular Signaling Pathways : Influencing pathways that regulate cell growth and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, with promising results suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

The compound's anticancer properties have been explored in several studies. It has demonstrated efficacy against various cancer cell lines, including:

Cell Line GI50 (μM) CC50 (μM)
SKOV-3 (Ovarian)3890.73
OVCA43331.04N/A
A278018.13N/A

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent due to its selective toxicity towards tumor cells compared to non-tumor cells .

Comparative Analysis with Similar Compounds

The unique properties of this compound can be contrasted with other halogenated isoquinoline derivatives:

Compound Fluorine Presence Biological Activity
Methyl 6-chloroisoquinoline-3-carboxylateNoModerate antimicrobial effects
Methyl 6-bromoisoquinoline-3-carboxylateNoLimited anticancer activity
Methyl 6-iodoisoquinoline-3-carboxylateNoLower potency compared to fluorinated derivatives

The fluorine atom's presence significantly enhances metabolic stability, lipophilicity, and bioavailability, making fluorinated derivatives particularly valuable in drug discovery .

Case Studies and Research Findings

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound against gram-positive and gram-negative bacteria. Results indicated a strong inhibitory effect on Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antibiotic .
  • Anticancer Research : In vitro studies on ovarian cancer cell lines revealed that this compound exhibited significant cytotoxicity, with a GI50 value of 38 μM against SKOV-3 cells. This study emphasizes the compound's selective action on cancer cells while sparing normal cells .
  • Mechanistic Insights : Investigations into the mechanism revealed that the compound acts by interfering with key signaling pathways involved in cell proliferation and survival, positioning it as a multifaceted therapeutic agent .

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